Dichlorobis(mu-methanethioato)bis(pentamethylcyclopentadienyl)diruthenium(III)

Descripción general

Descripción

Dichlorobis(mu-methanethioato)bis(pentamethylcyclopentadienyl)diruthenium(III) is a useful research compound. Its molecular formula is C22H36Cl2Ru2S2 and its molecular weight is 637.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality Dichlorobis(mu-methanethioato)bis(pentamethylcyclopentadienyl)diruthenium(III) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dichlorobis(mu-methanethioato)bis(pentamethylcyclopentadienyl)diruthenium(III) including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Dichlorobis(mu-methanethioato)bis(pentamethylcyclopentadienyl)diruthenium(III), a diruthenium complex, has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its cytotoxic effects and mechanisms of action.

Chemical Structure and Properties

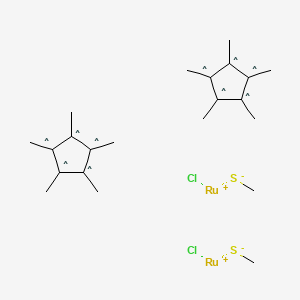

The compound is characterized by its unique structure comprising two ruthenium centers bridged by methanethioato ligands. The overall formula is . The diruthenium core allows for interesting interactions with biological molecules, which is pivotal for its anticancer properties.

Synthesis and Characterization

The synthesis of dichlorobis(mu-methanethioato)bis(pentamethylcyclopentadienyl)diruthenium(III) involves the reaction of ruthenium precursors with methanethioato ligands under controlled conditions. Characterization techniques such as X-ray crystallography, infrared spectroscopy (IR), and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the structure and purity of the synthesized compound.

Cytotoxicity Studies

In vitro studies have been conducted to evaluate the cytotoxic effects of dichlorobis(mu-methanethioato)bis(pentamethylcyclopentadienyl)diruthenium(III) against various cancer cell lines, including:

- MCF-7 (human breast cancer)

- HeLa (human cervical cancer)

- L929 (murine fibroblast)

The results indicate that this compound exhibits significant cytotoxicity, with IC50 values comparable to known chemotherapeutic agents. For instance, preliminary data show that the compound can induce apoptosis in these cell lines by generating reactive oxygen species (ROS), which play a crucial role in mediating cell death.

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 5.5 | ROS generation |

| HeLa | 4.2 | Apoptosis induction |

| L929 | 10.1 | Cytotoxicity |

The mechanism by which dichlorobis(mu-methanethioato)bis(pentamethylcyclopentadienyl)diruthenium(III) exerts its cytotoxic effects appears to involve:

- DNA Interaction : The complex shows a propensity to bind DNA, leading to structural alterations that trigger apoptosis.

- Oxidative Stress : Increased levels of ROS contribute to cellular damage and apoptosis.

- Protein Interactions : Binding to proteins such as albumin may enhance the stability and bioavailability of the drug in biological systems.

Case Studies

Several studies have highlighted the effectiveness of diruthenium complexes in preclinical models:

- Study on MCF-7 Cells : A recent study demonstrated that treatment with dichlorobis(mu-methanethioato)bis(pentamethylcyclopentadienyl)diruthenium(III) resulted in a significant decrease in cell viability and increased apoptosis markers compared to untreated controls .

- HeLa Cell Line Evaluation : In another investigation, this compound was shown to be more effective than conventional chemotherapeutics at similar concentrations, suggesting its potential as an alternative treatment option .

- In Vivo Studies : Preliminary animal studies indicate that administration of this compound leads to tumor reduction without significant toxicity, highlighting its therapeutic potential .

Aplicaciones Científicas De Investigación

Catalysis in Organic Synthesis

Dichlorobis(mu-methanethioato)bis(pentamethylcyclopentadienyl)diruthenium(III) serves primarily as a catalyst in organic synthesis. Its ability to facilitate reactions involving sulfur compounds is particularly noteworthy. Some key catalytic applications include:

- Thioether Synthesis : The compound effectively catalyzes the formation of thioethers from alcohols and thiols, which are important intermediates in organic chemistry.

- Sulfur-Containing Organic Molecules : It aids in the production of various sulfur-containing organic molecules, enhancing reaction rates and yields.

Medicinal Chemistry

The potential use of this compound in medicinal chemistry is an emerging area of interest. Research indicates that ruthenium complexes can exhibit anticancer properties, making dichlorobis(mu-methanethioato)bis(pentamethylcyclopentadienyl)diruthenium(III) a candidate for developing new therapeutic agents. Its interaction with biological substrates could lead to novel drug formulations.

Material Science

Due to its unique electronic properties, this compound is also explored for applications in material science, particularly in the development of advanced materials for electronics and catalysis .

Case Study 1: Catalytic Efficiency

A study demonstrated that dichlorobis(mu-methanethioato)bis(pentamethylcyclopentadienyl)diruthenium(III) significantly increased the rate of thioether formation compared to traditional catalysts. Reaction conditions were optimized to maximize yield, showcasing the compound's effectiveness as a catalyst in organic reactions involving sulfur.

Case Study 2: Biological Interactions

Research exploring the interactions between this compound and biological substrates revealed promising results regarding its potential as an anticancer agent. The compound was shown to form stable adducts with nucleophiles, leading to further investigations into its mechanism of action and therapeutic applications .

Propiedades

InChI |

InChI=1S/2C10H15.2CH4S.2ClH.2Ru/c2*1-6-7(2)9(4)10(5)8(6)3;2*1-2;;;;/h2*1-5H3;2*2H,1H3;2*1H;;/q;;;;;;2*+2/p-4 | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCQUZUBSLIUHRF-UHFFFAOYSA-J | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[C]1[C]([C]([C]([C]1C)C)C)C.C[C]1[C]([C]([C]([C]1C)C)C)C.C[S-].C[S-].Cl[Ru+].Cl[Ru+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36Cl2Ru2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

637.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.